Formoterol Impurity E (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

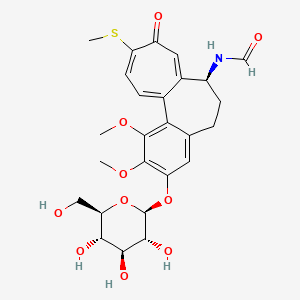

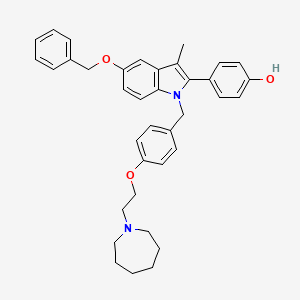

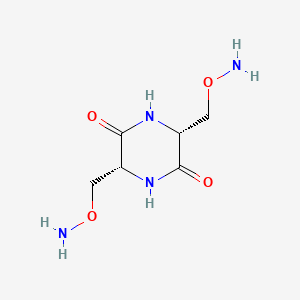

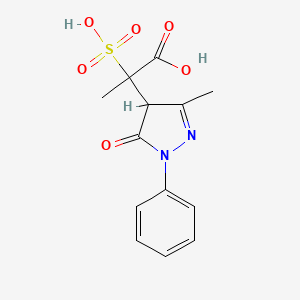

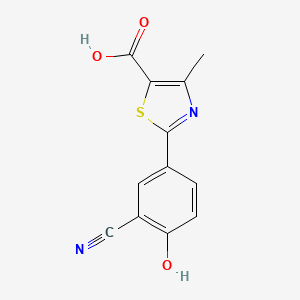

Formoterol Impurity E, also known as a mixture of diastereomers, is a variant of Formoterol . Its molecular formula is C19 H24 N2 O4 and it has a molecular weight of 344.40 . It is used as a working standard or secondary reference standard .

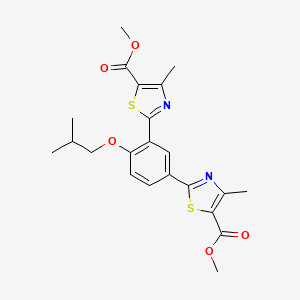

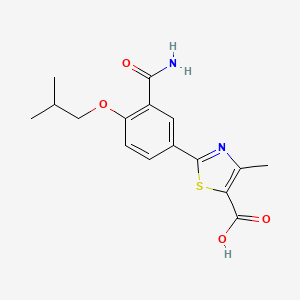

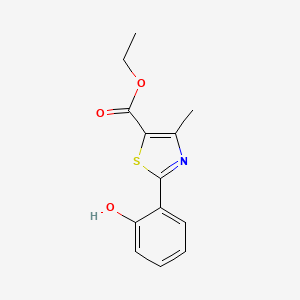

Molecular Structure Analysis

The molecular structure of Formoterol Impurity E is represented by the formula C19 H24 N2 O4 . The InChI representation isInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) . Physical And Chemical Properties Analysis

Formoterol Impurity E has a molecular weight of 344.40 and a molecular formula of C19 H24 N2 O4 . Diastereomers have different physical properties. They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Applications De Recherche Scientifique

Neurology Research

Formoterol Impurity E is used in neurology research, particularly in the study of stress and anxiety . It’s part of the adrenergic receptors, enzyme activators, and neurotransmission studies .

Pharmaceutical Toxicology

This compound is used as a reference material in pharmaceutical toxicology . It helps in understanding the toxic effects of drugs and their metabolites.

Impurity Profiling

Formoterol Impurity E is used in impurity profiling during the commercial production of Formoterol and its related formulations . This process is crucial for ensuring the safety and efficacy of pharmaceutical products.

Enzyme Agonists & Antagonists Studies

Formoterol Impurity E is used in the study of enzyme agonists and antagonists . These studies are important for understanding how drugs interact with enzymes in the body.

Neurotransmission Studies

This compound is used in neurotransmission studies, which are crucial for understanding how signals are transmitted in the nervous system .

Nociception and Depression Research

Formoterol Impurity E is also used in the study of nociception (the sensory nervous system’s response to harmful stimuli) and depression . This can help in the development of new treatments for these conditions.

Mécanisme D'action

Target of Action

Formoterol, the parent compound of Formoterol Impurity E, is a long-acting β2-adrenergic receptor agonist . The primary targets of Formoterol are β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle cells of the lungs .

Mode of Action

Formoterol binds to β2-adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This enzyme increases the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in signal transduction . The increase in cAMP levels inhibits the release of intracellular calcium ions, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of β2-adrenergic receptors by Formoterol triggers a cascade of biochemical events. The primary pathway involves the activation of adenylate cyclase and the subsequent increase in cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Pharmacokinetics

These processes involve various cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes . The metabolites are then excreted, primarily in the urine .

Result of Action

The primary result of Formoterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .

Action Environment

The action of Formoterol and its impurities can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as genetic variations in the metabolizing enzymes, can influence the efficacy and safety profile of the drug .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Formoterol Impurity E involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway is designed to be efficient and cost-effective while minimizing the formation of unwanted byproducts.", "Starting Materials": [ "Formoterol", "Benzylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Formoterol using benzylamine and acetic acid to form the benzyl ether derivative.", "Step 2: Reduction of the benzyl ether derivative using sodium borohydride to form the corresponding alcohol.", "Step 3: Separation of the diastereomers using column chromatography.", "Step 4: Conversion of the alcohol to the corresponding chloride using thionyl chloride.", "Step 5: Reaction of the chloride with sodium hydroxide to form the corresponding diastereomeric mixture.", "Step 6: Extraction of the diastereomeric mixture using ethyl acetate.", "Step 7: Purification of the mixture using recrystallization from methanol and water." ] } | |

Numéro CAS |

1616967-26-0 |

Formule moléculaire |

C20H26N2O4 |

Poids moléculaire |

358.44 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.